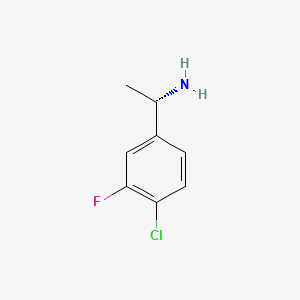

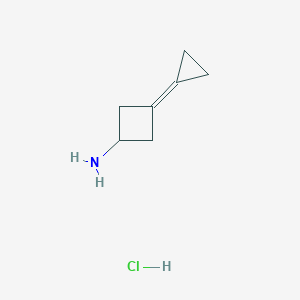

3-Cyclopropylidenecyclobutan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

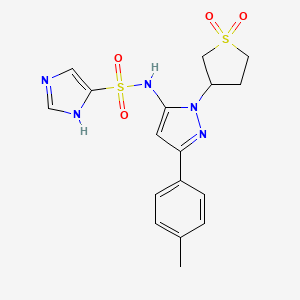

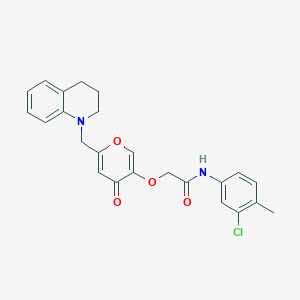

3-Cyclopropylidenecyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C7H12ClN and its molecular weight is 145.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

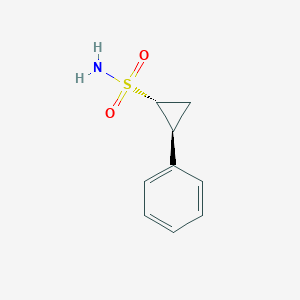

A significant application of 3-Cyclopropylidenecyclobutan-1-amine; hydrochloride and its analogs lies in their use as intermediates in the synthesis of biologically active compounds. For example, amine-substituted cyclobutanes and cyclopropanes, which can be generated from such chemicals, are crucial substructures in various biologically active molecules. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination has been explored. This process utilizes strained trisubstituted alkenes, showing higher reactivity than their unstrained counterparts, and allows for a regioselectivity reversal in the hydroamination of 1-aryl-substituted cyclobutenes compared to cyclopropene analogs. Computational investigations have shed light on the origins of the enhanced reactivity and selectivity differences between cyclobutenes and cyclopropenes reactions (Feng, Hao, Liu, & Buchwald, 2019).

Modular Synthon for Medicinal Chemistry

The hydrochloride salt of α-aminocyclobutanone, protected as its dimethyl acetal, has been prepared as a modular synthon, facilitating access to cyclobutanone-containing lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases. This approach enables the conversion of protected α-aminocyclobutanone to various amide and sulfonamide-functionalized 2-aminocyclobutanone derivatives, showcasing the versatility of cyclobutanone intermediates in medicinal chemistry applications (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).

Novel Synthetic Approaches

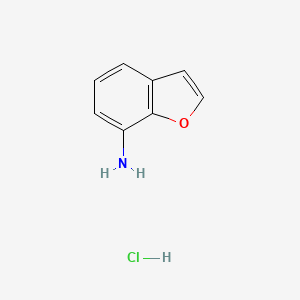

Efforts in synthetic chemistry have led to the development of new methods for creating complex cyclobutane and cyclopropane structures, which are significant for their potential pharmaceutical applications. Techniques such as the intramolecular amination of nonclassical cyclopropylmethyl cations to generate 1-amino-1-hydroxymethylcyclobutane derivatives highlight the innovative approaches to constructing these compact and functionalized molecules. Such methodologies not only expand the toolbox of synthetic chemistry but also open new pathways for the discovery and development of therapeutic agents (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Properties

IUPAC Name |

3-cyclopropylidenecyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c8-7-3-6(4-7)5-1-2-5;/h7H,1-4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCZNKGSVXEXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

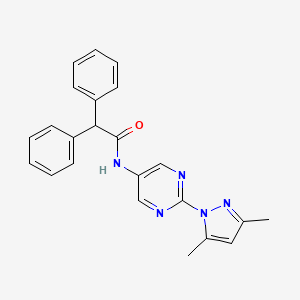

![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)

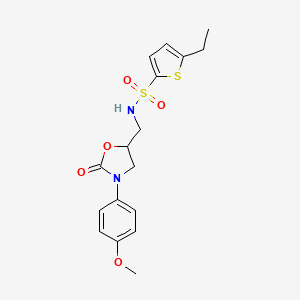

![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)

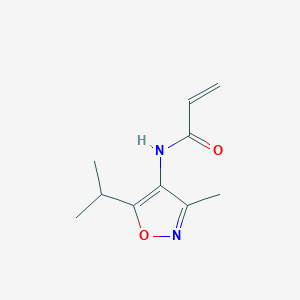

![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)